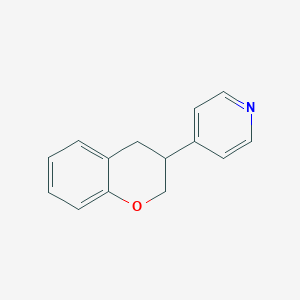
4-(Chroman-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is a heterocyclic compound that combines the structural features of chromene and pyridine Chromenes are known for their diverse biological activities, while pyridines are fundamental structures in many pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine typically involves the reaction of salicylaldehyde with malononitrile and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis method is efficient and environmentally friendly, reducing the need for purification of intermediate compounds.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromone derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chromene moiety can interact with biological membranes, while the pyridine ring can form hydrogen bonds with active sites of enzymes, modulating their activity . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
4H-Chromene: Known for its anti-inflammatory and anticancer properties.
Chromeno[2,3-b]pyridine: Exhibits similar biological activities but with different structural features.
2H-Pyran: Used as a hydroxyl-protecting reagent in organic synthesis.
Uniqueness
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is unique due to its combined chromene and pyridine structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
194665-86-6 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
InChIキー |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
正規SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
同義語 |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















